molecular formula C16H15Cl2NO B5716825 N-(3,5-dichlorophenyl)-4-isopropylbenzamide

N-(3,5-dichlorophenyl)-4-isopropylbenzamide

Cat. No. B5716825
M. Wt: 308.2 g/mol
InChI Key: PBXXCGSZBJHVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-4-isopropylbenzamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its pain-relieving and anti-inflammatory properties. Diclofenac is a member of the arylacetic acid group of NSAIDs and is structurally related to other NSAIDs such as ibuprofen and naproxen.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic effects. It is used to treat a variety of conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac is also used as a topical gel for the treatment of localized pain and inflammation. In addition, Diclofenac has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid molecules that are involved in the inflammatory response. By inhibiting the production of prostaglandins, Diclofenac reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Diclofenac has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One advantage of Diclofenac is its well-established mechanism of action and its widespread use in clinical practice. This makes it a useful tool for studying the inflammatory response and for testing the efficacy of new anti-inflammatory drugs. However, one limitation of Diclofenac is its potential for toxicity, particularly in the liver and kidneys. This can make it difficult to use in long-term studies or in studies that require high doses.

Future Directions

There are a number of future directions for research on Diclofenac. One area of interest is the development of new formulations and delivery methods for Diclofenac, such as transdermal patches or sustained-release formulations. Another area of interest is the development of new drugs that target the same pathway as Diclofenac but with fewer side effects. Finally, there is a need for more research on the long-term effects of Diclofenac use, particularly with regard to its potential for liver and kidney toxicity.

Synthesis Methods

Diclofenac is synthesized by the reaction of 2-(2,6-dichloroanilino)phenylacetic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified by recrystallization from a suitable solvent such as ethyl acetate.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c1-10(2)11-3-5-12(6-4-11)16(20)19-15-8-13(17)7-14(18)9-15/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXXCGSZBJHVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-4-propan-2-ylbenzamide

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